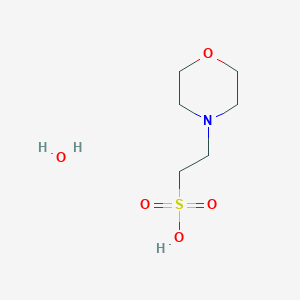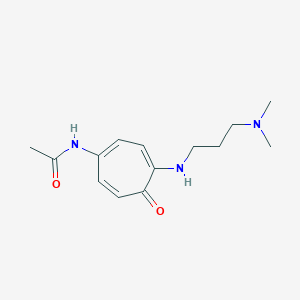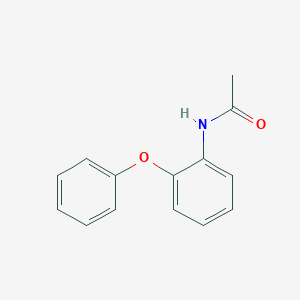
N-(2-苯氧基苯基)乙酰胺
概述
描述
Synthesis Analysis
The synthesis of various N-(2-phenoxyphenyl)acetamide derivatives has been explored in several studies. For instance, the synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide involved different spectroscopic techniques and X-ray diffraction, confirming an orthorhombic crystal structure . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide was synthesized from ethyl 2-(2-isopropylphenoxy)acetic acid and 2-diaminobenzene, with the structure elucidated by spectroscopic techniques and X-ray crystallography . Other studies reported the synthesis of silylated derivatives , substituted phenyl acetamides , and N-methyl derivatives , each characterized by various spectroscopic methods and, in some cases, crystallography.
Molecular Structure Analysis
X-ray diffraction studies have been pivotal in determining the molecular structures of these compounds. The crystal structure of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide was found to be orthorhombic with space group Pca21 . The compound N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide also crystallizes in the orthorhombic system with space group Pbca . The molecular structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined to be monoclinic with space group C 2/c . These studies often involve Density Functional Theory (DFT) calculations to further understand the electronic structure and properties of the molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored through various reactions. For example, the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane led to the synthesis of silylated derivatives . The bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides were produced through microbial incubation, leading to various transformation products . The synthesis of N-methyl derivatives involved reactions with chloroacetamide and phenoxyphenol , and subsequent reactions with sulfuryl chloride to introduce chloro groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures and intermolecular interactions. The intermolecular hydrogen bonds, such as N-H…O and C-H…O, play a significant role in stabilizing the crystal structures . The electronic properties, such as HOMO and LUMO energies, have been calculated using DFT to understand the charge transfer within the molecules . The bioactivity of these compounds has been demonstrated through various biological assays, such as the elicitation of gene expression changes in Arabidopsis thaliana by bioactive N-(2-hydroxy-5-nitrophenyl)acetamide .
科学研究应用
1. 药物开发中的合成和动力学
N-(2-羟基苯基)乙酰胺是抗疟疾药物合成中的中间体,是N-(2-苯氧基苯基)乙酰胺的衍生物。Magadum和Yadav(2018)的研究强调了它在化学选择性单乙酰化过程中的用途,特别关注其在合成抗疟疾药物中的作用。这项研究强调了在合成过程中各种酰基供体和条件(如搅拌速度、溶剂和温度)的重要性(Magadum & Yadav, 2018)。
2. 抗癌和抗炎疗法的潜力
Rani等人(2014)开发了一系列具有潜在抗癌、抗炎和镇痛特性的2-(取代苯氧基)-N-(1-苯乙基)乙酰胺衍生物。合成的化合物,特别是N-(1-(4-氯苯基)乙基)-2-(4-硝基苯氧基)乙酰胺,在治疗癌症和炎症病症方面显示出有希望的治疗应用(Rani, Pal, Hegde, & Hashim, 2014)。
3. 抗病毒应用
Paramonova等人(2020)研究了N-芳基-2-{3-[ω-(4-溴苯氧基)烷基]-2,6-二氧杂嘧啶-1(2H)-基}乙酰胺对人类巨细胞病毒的抗病毒特性。这项研究显示了某些N-(2-苯氧基苯基)乙酰胺衍生物在治疗病毒感染,特别是巨细胞病毒感染方面的潜力(Paramonova, Snoeck, Andrei, Khandazhinskaya, & Novikov, 2020)。
4. 放射配体应用
Zhang等人(2003)合成了类似N-(5-氟-2-苯氧基苯基)-N-(2-[(18)F]氟甲基-5-甲氧基苯基)乙酰胺的化合物,用作放射配体。这些化合物,特别是针对外周苯二氮卓受体的,具有在脑部成像和诊断中的应用(Zhang, Maeda, Furutsuka, Yoshida, Ogawa, Suhara, & Suzuki, 2003)。
5. 抗癌研究
Khade等人(2019)专注于新型N-(1-(3-羟基-4-苯氧基苯基)-3-酮-3-苯基丙基)乙酰胺,评估其对各种癌细胞系的疗效。这项研究对于了解这些化合物如何在开发新的抗癌疗法中的应用具有重要意义(Khade, Kar, Thomas, Tiwari, Tiwari, Vandana, Bhat, Bhat, & Shenoy, 2019)。
6. 环境应用
Jallouli等人(2017)研究了使用TiO2纳米颗粒光催化降解对乙酰氨基酚(N-(4-羟基苯基)乙酰胺)的过程。这项研究对于环境修复和处理药物污染物有着重要意义(Jallouli, Elghniji, Trabelsi, & Ksibi, 2017)。
7. 抗关节炎和抗炎特性
Jawed等人(2010)在大鼠模型中探讨了N-(2-羟基苯基)乙酰胺的抗关节炎和抗炎特性。这项研究突出了N-(2-苯氧基苯基)乙酰胺衍生物在治疗类风湿性关节炎等炎症性疾病中的潜力(Jawed, Shah, Jamall, & Simjee, 2010)。
安全和危害
未来方向
The future directions for “N-(2-phenoxyphenyl)acetamide” could involve further exploration of its pharmacological activities and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
属性
IUPAC Name |
N-(2-phenoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWIUUISIFXUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877474 | |
| Record name | 2-Phenoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-phenoxyphenyl)acetamide | |
CAS RN |
143359-96-0 | |
| Record name | 2-Phenoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

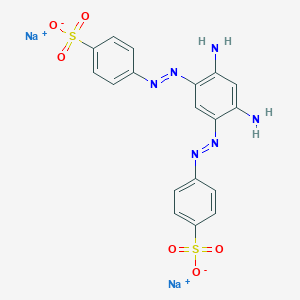
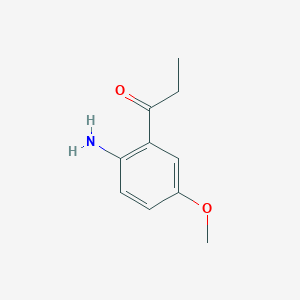
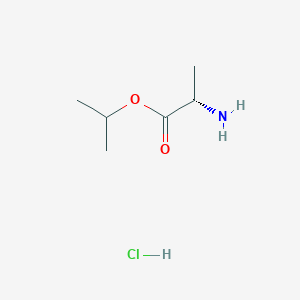
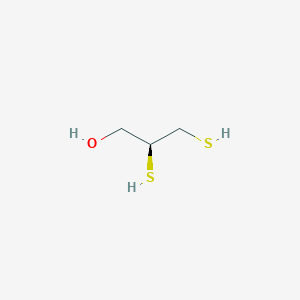
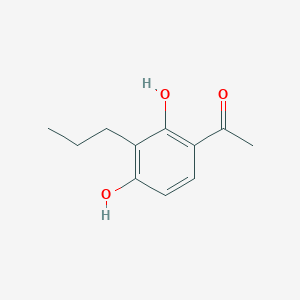
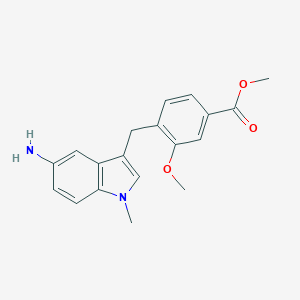
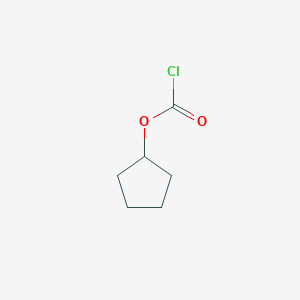
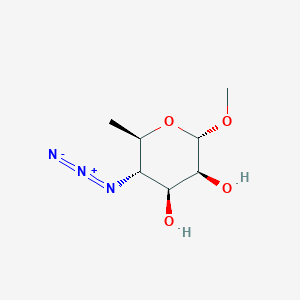
![4-(Ethylamino)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B104708.png)
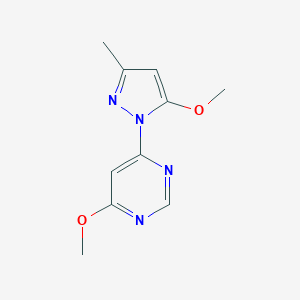
![(S,S)-trans-4-(acetylamino)-5,6-dihydro-6-methyl-7,7-dioxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B104710.png)

